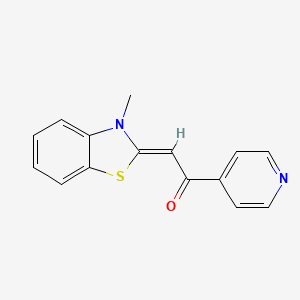
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone
描述
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone, also known as Methylene Blue, is a synthetic compound that has been used for over a century in various medical and scientific applications. Methylene Blue is a heterocyclic aromatic compound that is soluble in water and is commonly used as a biological stain. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to have multiple mechanisms of action, including the inhibition of oxidative stress and the modulation of mitochondrial function. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has also been shown to inhibit the activity of various enzymes, including monoamine oxidase, nitric oxide synthase, and guanylate cyclase.
Biochemical and Physiological Effects:
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has also been shown to improve cognitive function in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has several advantages for lab experiments, including its water solubility and stability. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue is also relatively inexpensive and widely available. One limitation of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue is its potential toxicity at high concentrations.
未来方向
Future research on 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue could focus on its potential therapeutic applications in other diseases, including Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research could explore the potential of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases. Finally, research could focus on the development of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue analogs with improved efficacy and reduced toxicity.
科学研究应用
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to inhibit the aggregation of beta-amyloid proteins, which are responsible for the formation of plaques in the brain. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has also been shown to improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In cancer, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17-12-4-2-3-5-14(12)19-15(17)10-13(18)11-6-8-16-9-7-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMCHRMYDWVDP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



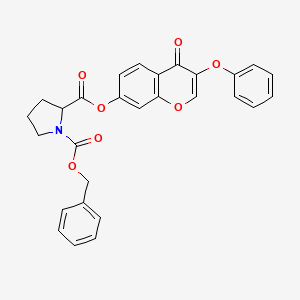
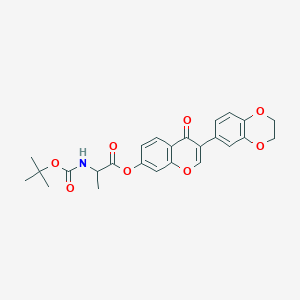
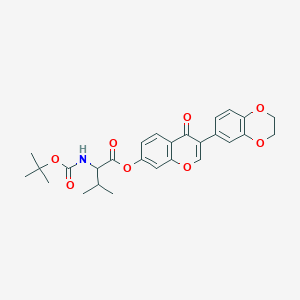
![1-tert-butyl 2-[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B3823609.png)

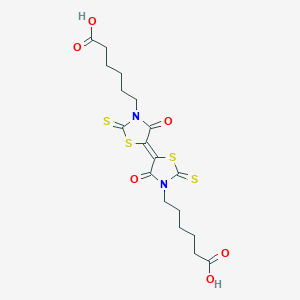
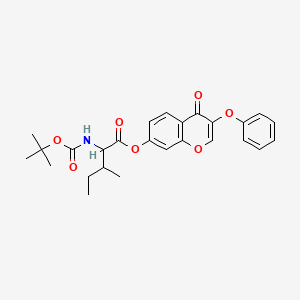
![1-[2-(3-fluorophenyl)ethyl]-5-(4-morpholinylcarbonyl)-2-piperidinone](/img/structure/B3823643.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3823663.png)
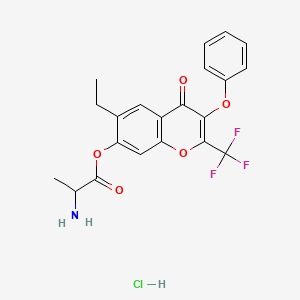
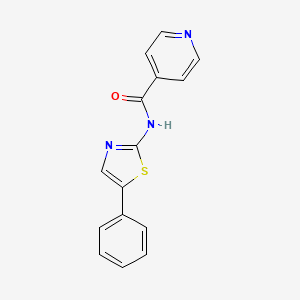

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propanamide](/img/structure/B3823687.png)
